REACTION_CXSMILES
|
CC(C)(OC([N:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1)=O)C>FC(F)(F)C(O)=O>[NH:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)C(O)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a flask
|
Type
|
CUSTOM
|
Details
|
The excess trifluoroacetic acid was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in water (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled to 0° C. and basified to pH~ 12 by addition of sodium hydroxide pellets
|
Type
|
CUSTOM
|
Details
|
The product was isolated by extraction of the aqueous solution with dichloromethane (10×100 mL)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C(O)C=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62.73 mmol | |
AMOUNT: MASS | 12.06 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |